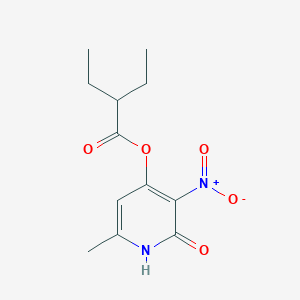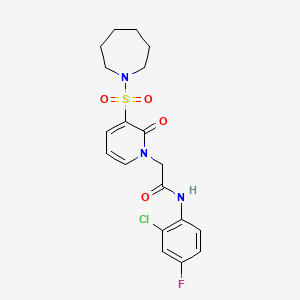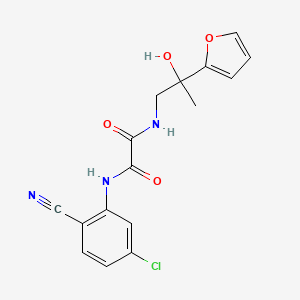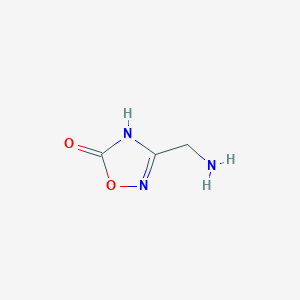
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ABT-288 and is a selective agonist of the dopamine D1 receptor. It has been found to have potential use in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
作用機序
ABT-288 acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of the dopamine D1 receptor leads to the activation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to the modulation of various cognitive and motor functions.
Biochemical and Physiological Effects:
ABT-288 has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and working memory in animal models of schizophrenia and ADHD. ABT-288 has also been found to increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in regulating various cognitive and motor functions.
実験室実験の利点と制限
ABT-288 has several advantages for lab experiments. It has a high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. ABT-288 has also been found to improve cognitive function and working memory in animal models of schizophrenia and ADHD, which makes it a potential therapeutic agent for these disorders.
One of the limitations of using ABT-288 in lab experiments is that its exact synthesis method is proprietary information and is not publicly available. This makes it difficult for researchers to reproduce the compound and conduct further studies. Additionally, the long-term effects of ABT-288 on cognitive and motor functions are not yet fully understood, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on ABT-288. One potential direction is to further study its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and ADHD. Another direction is to study the long-term effects of ABT-288 on cognitive and motor functions, as well as its safety and efficacy.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has potential therapeutic applications in various neurological disorders. Its high affinity for the dopamine D1 receptor makes it a useful tool for studying the role of this receptor in regulating cognitive and motor functions. Further studies are needed to determine its safety and efficacy, as well as its long-term effects on cognitive and motor functions.
合成法
The synthesis of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.
科学的研究の応用
ABT-288 has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that ABT-288 has a high affinity for the dopamine D1 receptor, which is involved in regulating various cognitive and motor functions. ABT-288 has been found to improve cognitive function and working memory in animal models of schizophrenia and ADHD.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2OS/c23-17-7-5-16(6-8-17)19-14-28-21(20(19)26-11-1-2-12-26)22(27)25-13-15-3-9-18(24)10-4-15/h1-12,14H,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFWDIRQDIRTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)


![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)


![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)